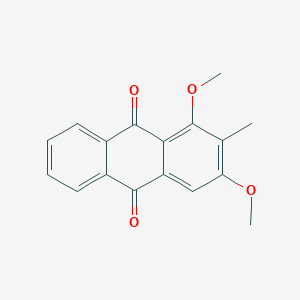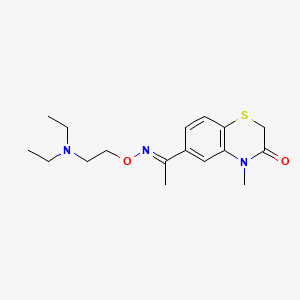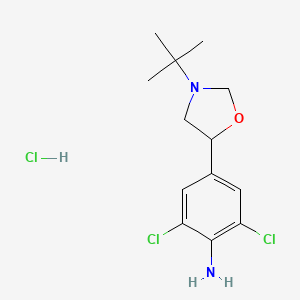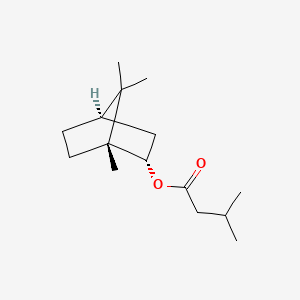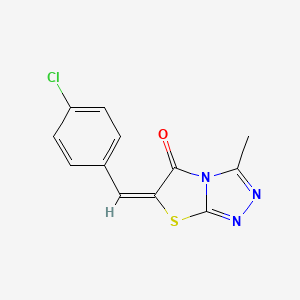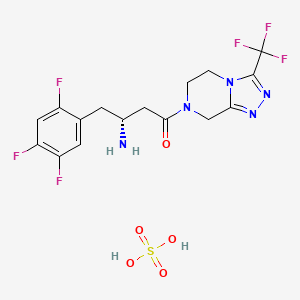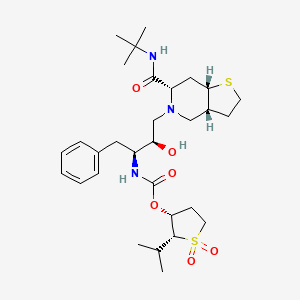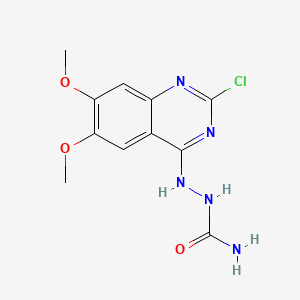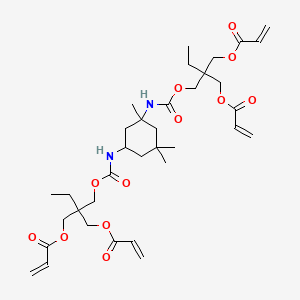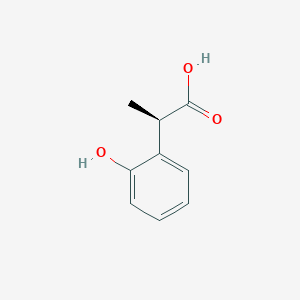
2-(2-Hydroxyphenyl)propanoic acid, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method for synthesizing 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, involves the reaction of phenol with propionic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Biocatalytic Synthesis: Another approach involves the use of enzymes or microorganisms to catalyze the hydroxylation of phenylpropanoic acid. This method is advantageous due to its selectivity and environmentally friendly nature.
Industrial Production Methods
Industrial production of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, often employs large-scale chemical synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Additionally, purification steps such as crystallization and chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl group in 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, can be substituted with other functional groups such as halogens or alkyl groups. This is often achieved using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxyphenyl)propanoic acid, (2R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyphenylacetic acid: Similar in structure but lacks the propanoic acid side chain.
3-(4-Hydroxyphenyl)propanoic acid: Similar but with the hydroxyl group in the para position.
2-(4-Hydroxyphenyl)propanoic acid: Similar but with the hydroxyl group in the para position.
Uniqueness
2-(2-Hydroxyphenyl)propanoic acid, (2R)-, is unique due to its chiral nature and the specific positioning of the hydroxyl group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1630499-18-1 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
(2R)-2-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
Clé InChI |
KRHQRJXHSUXNQY-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1O)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


